5-cyclopropyl-N-(2-hydroxy-4-methoxy-2-methylbutyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound characterized by its unique molecular structure and potential applications in various scientific fields. The compound features a cyclopropyl group, a hydroxy group, and an oxazole ring, which contribute to its biological activity and chemical properties.
The compound can be identified by its CAS number 1914761-46-8, which is a unique identifier used to provide a standardized reference for chemical substances. Information regarding its molecular weight, which is approximately 287.35 g/mol, and its molecular formula, C17H21N3O3, can be found in chemical databases and literature .
5-cyclopropyl-N-(2-hydroxy-4-methoxy-2-methylbutyl)-1,2-oxazole-3-carboxamide falls under the category of oxazole derivatives. Oxazoles are heterocyclic compounds containing a five-membered ring with one nitrogen and one oxygen atom. This compound can be further classified based on its functional groups, including carboxamide and methoxy functionalities.
The synthesis of 5-cyclopropyl-N-(2-hydroxy-4-methoxy-2-methylbutyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The general approach includes:
The synthesis may require specific catalysts or reagents to facilitate the reactions, such as Lewis acids for cyclization or bases for deprotonation steps. Reaction conditions including temperature and solvent choice are critical for optimizing yield and purity.
The molecular structure of 5-cyclopropyl-N-(2-hydroxy-4-methoxy-2-methylbutyl)-1,2-oxazole-3-carboxamide features:
The compound's structural representation can be depicted using SMILES notation: COCCC(C)(O)CNC(=O)c1cccc2ccccc12
, which encodes the arrangement of atoms in the molecule .
5-cyclopropyl-N-(2-hydroxy-4-methoxy-2-methylbutyl)-1,2-oxazole-3-carboxamide can undergo several chemical reactions:
The reactivity of this compound is influenced by electronic effects from substituents on the oxazole ring and steric hindrance from the cyclopropyl group.
The mechanism of action for 5-cyclopropyl-N-(2-hydroxy-4-methoxy-2-methylbutyl)-1,2-oxazole-3-carboxamide is not extensively documented but can be inferred based on similar compounds:
Further studies would be necessary to elucidate specific interactions at the molecular level.
The physical properties of 5-cyclopropyl-N-(2-hydroxy-4-methoxy-2-methylbutyl)-1,2-oxazole-3-carboxamide include:
Chemical properties include:
Relevant data regarding boiling point, melting point, and density are not readily available but would be essential for practical applications .
5-cyclopropyl-N-(2-hydroxy-4-methoxy-2-methylbutyl)-1,2-oxazole-3-carboxamide has potential applications in:
CAS No.: 182442-81-5
CAS No.: 16281-62-2
CAS No.:
CAS No.: 3003-15-4